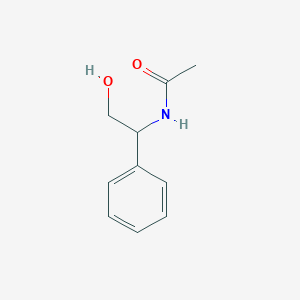![molecular formula C27H26N2O3S B2803165 Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 681276-74-4](/img/structure/B2803165.png)
Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate, also known as ESI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. ESI is a member of the sulfhydryl-containing compounds, which are known to have various biological activities.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
The chemical synthesis and characterization of compounds related to Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate have been explored in several studies, focusing on their molecular structures and potential applications. For example, research on substituted 4-pyrazolylbenzoates has highlighted the role of hydrogen bonds in forming supramolecular structures, which could have implications for the development of new materials or pharmaceutical compounds. This insight into molecular interactions provides a foundational understanding for further exploration of similar compounds (Portilla et al., 2007).
Antimicrobial Potential
Studies have also delved into the synthesis of new chemical entities with potential antimicrobial properties. For instance, new quinazolines have been synthesized and evaluated for their antimicrobial efficacy, which could offer leads for developing new antimicrobial agents. This research avenue is crucial in the ongoing fight against antibiotic-resistant bacteria and could contribute to the discovery of novel therapeutic agents (Desai et al., 2007).
Antifungal Evaluation
Further research into indole derivatives has explored their synthesis and antifungal evaluation, potentially contributing to the development of new antifungal treatments. This work underscores the importance of chemical synthesis in generating novel compounds that can be assessed for various biological activities, including antifungal potency (Ergenç et al., 1990).
Optical and Nonlinear Properties
The exploration of Schiff base compounds derived from ethyl-4-amino benzoate for their optical nonlinear properties has opened new paths for applications in optical technologies. This research demonstrates the potential of such compounds in developing optical limiters and other optical devices, highlighting the diverse applications of chemical compounds in technology and materials science (Abdullmajed et al., 2021).
Photolysis and Artificial Breathing Reaction
Innovative studies have investigated the photolysis of indole derivatives, leading to the discovery of a light-triggered elimination of CO2 and absorption of O2, mimicking an artificial breathing reaction. This groundbreaking research could have implications for the development of new materials that can mimic biological processes, with potential applications in environmental science and materials engineering (Lin & Abe, 2021).
Wirkmechanismus
Mode of Action
The indole and benzyl groups could potentially interact with hydrophobic pockets of proteins, while the thioacetamido and benzoate groups could form hydrogen bonds .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, enzyme inhibition, and protein-protein interactions .
Pharmacokinetics
The presence of the ethyl benzoate group may enhance its lipophilicity, potentially improving its absorption and distribution .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be affected by oxidative conditions due to the presence of the thioacetamido group .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-3-32-27(31)21-12-14-22(15-13-21)28-26(30)18-33-25-17-29(24-7-5-4-6-23(24)25)16-20-10-8-19(2)9-11-20/h4-15,17H,3,16,18H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCNADXUXRJZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803082.png)

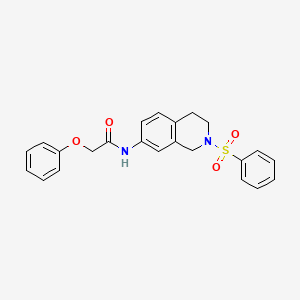

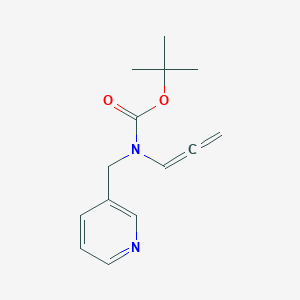
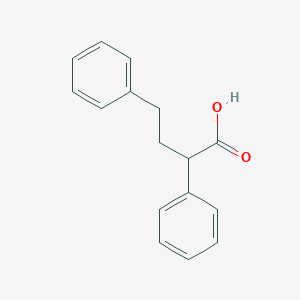
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2803091.png)
![1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2803092.png)
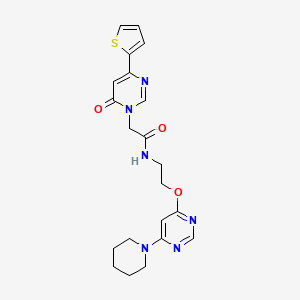
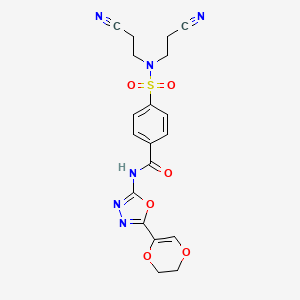
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/no-structure.png)
methanone](/img/structure/B2803101.png)
![3,5-Dimethyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2803102.png)
